N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide is a complex organic compound that features a combination of furan, pyridazine, and xanthene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the furan-2-yl moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the pyridazine ring: This step often involves the reaction of hydrazine derivatives with diketones or other suitable precursors.
Coupling of the furan and pyridazine units: This can be done using various coupling reagents such as EDCI or DCC in the presence of a base.
Introduction of the xanthene moiety: This step may involve the reaction of the intermediate with xanthene-9-carboxylic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridazine ring may produce dihydropyridazines.
Scientific Research Applications
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide: shares structural similarities with other compounds containing furan, pyridazine, and xanthene moieties.
Furan derivatives: Compounds such as furan-2-carboxylic acid and furan-2-ylmethanol.
Pyridazine derivatives: Compounds such as pyridazine-3,6-dione and 3,6-dihydropyridazine.
Xanthene derivatives: Compounds such as xanthene-9-carboxylic acid and 9H-xanthene.
Uniqueness
The uniqueness of this compound lies in its combination of three distinct moieties, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4/c28-22-12-11-18(21-10-5-15-30-21)26-27(22)14-13-25-24(29)23-16-6-1-3-8-19(16)31-20-9-4-2-7-17(20)23/h1-12,15,23H,13-14H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRVYWIIMJHXJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4C(=O)C=CC(=N4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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